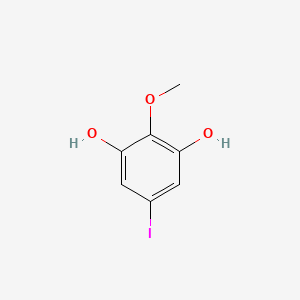
5-Iodo-2-methoxybenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methoxybenzene-1,3-diol is an organic compound with the molecular formula C7H7IO3. It is a derivative of benzene, featuring iodine, methoxy, and diol functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxybenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methoxybenzene-1,3-diol using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-methoxybenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom, yielding simpler phenolic compounds.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Aplicaciones Científicas De Investigación
5-Iodo-2-methoxybenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Iodo-2-methoxybenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, while the methoxy and diol groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of biological molecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzene-1,4-diol: Similar structure but with different substitution pattern.
5-Iodo-1,2,3-trimethoxybenzene: Contains additional methoxy groups.
2-Iodo-4-methoxyphenol: Different position of iodine and methoxy groups.
Uniqueness
5-Iodo-2-methoxybenzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
916905-37-8 |
|---|---|
Fórmula molecular |
C7H7IO3 |
Peso molecular |
266.03 g/mol |
Nombre IUPAC |
5-iodo-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C7H7IO3/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,9-10H,1H3 |
Clave InChI |
UTIXQUFUXHFSSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1O)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















